REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:9])[S:6][CH2:5][CH2:4][O:3]1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)CC(O)=O.CS(O)(=O)=O.C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][S:6][C:7]=1[C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9] |f:1.2|
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Name
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Cis-2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide-3-oxide
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CC1(OCCS1)CC(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
catalyst
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as prepared in Example 1
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a thermometer and a Dean-Stark trap for the efficient removal of evolved water of reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture so prepared
|
Type
|
TEMPERATURE
|
Details
|
heated at 72°-75° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the vacuum was increased to 200 mm Hg
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
was continued at 72°-75° C. for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 55°-60° C.
|
Type
|
WASH
|
Details
|
washed successively with 100 mL portions of 5% aqueous sodium hydroxide solution and water
|
Type
|
CUSTOM
|
Details
|
The resulting organic layer was then decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
after isolation and drying
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCSC1C(=O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |